molecular formula C15H17ClN2O2S2 B1663071 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide CAS No. 746609-35-8

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide

Cat. No.: B1663071
CAS No.: 746609-35-8
M. Wt: 356.9 g/mol
InChI Key: RXDWTDRPUXJDPY-UHFFFAOYSA-N
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Description

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide is a synthetic compound known for its diverse applications in scientific research. It is a novel activator of the transient receptor potential channel ML3 (TRPML3), which plays a significant role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.

    Introduction of the sulfonamide group: This step involves the reaction of thiophene with sulfonyl chloride in the presence of a base to form the sulfonamide derivative.

    Attachment of the piperidine moiety: The final step involves the nucleophilic substitution reaction where the piperidine group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the sulfonamide group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified sulfonamide derivatives.

    Substitution: Various substituted thiophene and phenyl derivatives.

Scientific Research Applications

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used in the design of selective 5-HT7 receptor ligands.

    Biology: Acts as a novel activator of the transient receptor potential channel ML3 (TRPML3).

    Medicine: Investigated for its potential in treating complex diseases due to its multifunctional properties.

    Industry: Utilized in the synthesis of various biologically active compounds.

Mechanism of Action

The compound exerts its effects by activating the transient receptor potential channel ML3 (TRPML3). This activation influences various cellular processes, including ion transport and signal transduction. The molecular targets and pathways involved include the modulation of ion channels and receptors, leading to changes in cellular homeostasis and function.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylthiophene-2-sulfonamide: Known for its urease inhibition activity.

    1-methyl-N-{1-[2-(2-(t-butyl)phenoxy)ethyl]piperidin-4-yl}-N-cyclopropylmethyl-1H-pyrazole-4-sulfonamide: A potent 5-HT7 receptor antagonist with antidepressant-like and pro-cognitive properties.

Uniqueness

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide is unique due to its specific activation of the transient receptor potential channel ML3 (TRPML3), which distinguishes it from other similar compounds that may target different receptors or enzymes.

Properties

IUPAC Name

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S2/c16-14-8-9-15(21-14)22(19,20)17-12-6-2-3-7-13(12)18-10-4-1-5-11-18/h2-3,6-9,17H,1,4-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDWTDRPUXJDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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